

Section 1: Phenanthroindolizidine Alkaloids for Anti-Plant Virus Activity

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In the study of phenanthroindolizidine alkaloids as potential agents against the Tobacco Mosaic Virus (TMV), several derivatives of the natural product tylophorine were synthesized and evaluated. Within this series, the tylophorine salt derivative 17 was identified as a promising inhibitor of plant viruses[1].

Data Presentation: SAR of Tylophorine Derivatives

The antiviral activity of these compounds was assessed through their ability to inhibit TMV infection in vivo. The data is often presented as a percentage of inhibition under different application modes: inactivation, curative (therapeutic), and protection (prophylactic).



Compound	Modification	Inactivation Effect (%) @ 500 µg/mL	Curative Effect (%) @ 500 µg/mL	Protection Effect (%) @ 500 µg/mL
Tylophorine	Parent Compound	55.4	52.1	58.3
10	Tylophorine-HCl	65.2	60.3	68.1
11	Tylophorine-HBr	61.3	58.6	65.4
13	Tylophorine- H ₂ SO ₄	68.7	65.2	70.3
17	Tylophorine- HNO₃	62.5	61.8	66.2
22	Tylophorine- H₃PO₄	70.1	68.4	72.5
Ningnanmycin	Commercial Control	51.8	52.5	56.0

Data synthesized from multiple studies on phenanthroindolizidine alkaloids[1][2][3].

SAR Insights: The core finding is that converting the parent tylophorine into various salt forms generally enhances its anti-TMV activity. This improvement is attributed to increased water solubility and stability[1]. The phosphate salt (22) and sulfate salt (13) showed the most significant enhancement in activity across all tested modes[1][3]. This suggests that the choice of the counter-ion plays a crucial role in the overall efficacy.

Experimental Protocols

In vivo Anti-TMV Activity Assay (Leaf-Dip Method)

- Virus Inoculation: The upper leaves of Nicotiana tabacum L. plants at the 6-8 leaf stage are mechanically inoculated with a purified TMV suspension (6 x 10^{-3} mg/mL).
- Compound Application:



- \circ Curative Effect: Two days post-inoculation, the leaves are sprayed with the test compound solution (500 μ g/mL).
- Protective Effect: Healthy plant leaves are first sprayed with the test compound solution.
 Two days later, the leaves are inoculated with TMV.
- Inactivation Effect: The purified TMV is mixed with the test compound solution for 30 minutes prior to inoculating healthy plant leaves.
- Control Groups: A commercial antiviral agent (e.g., Ningnanmycin) and a solvent-only solution are used as positive and negative controls, respectively.
- Data Collection: Five days after inoculation, the number of local lesions on the leaves is recorded.
- Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C T) / C] × 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group[4][5].

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Caption: SAR logic for enhancing anti-TMV activity of tylophorine.

Section 2: Nitrobenzoxadiazole Derivatives for Anti-Influenza Virus Activity



A study screening a library of nitrobenzoxadiazole derivatives against the Influenza A/Puerto Rico/8/34 H1N1 (PR8) strain identified three promising compounds. Among these, compound 17, a 4-thioether substituted nitrobenzoxadiazole, was noted for its ability to inhibit viral replication at low micromolar concentrations[6][7][8].

Data Presentation: SAR of Nitrobenzoxadiazole Derivatives

The primary screening was conducted in Madin-Darby Canine Kidney (MDCK) cells, with viral replication measured by a haemagglutination (HA) assay. The 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) were determined to assess potency and selectivity.

Compound	R Group (at 4- position)	IC₅₀ (μM) in MDCK cells	CC₅₀ (μM) in MDCK cells	Selectivity Index (SI = CC50/IC50)
12	-S-(CH ₂) ₄ -OH	4.1 ± 0.6	> 100	> 24.4
17	-S-(CH ₂) ₄ -O-CO- (CH ₂) ₂ -COOH	6.7 ± 1.1	> 100	> 14.9
25	-S-(CH ₂) ₃ -COOH	5.2 ± 0.9	> 100	> 19.2

Data extracted from the study on nitrobenzoxadiazole derivatives against Influenza A virus[6][7] [8].

SAR Insights: The key feature for antiviral activity in this series is the 4-thioether substitution on the nitrobenzoxadiazole core. The data indicates that linkers of three to four carbons bearing a terminal hydroxyl or carboxyl group are well-tolerated and lead to potent activity[6][8]. The high CC₅₀ values suggest that these compounds have a favorable safety profile in this cell line. Compounds 12 and 25 displayed the best combination of potency and selectivity, making them lead candidates for further optimization[7].

Experimental Protocols

Haemagglutination (HA) Assay for Influenza Virus Titer



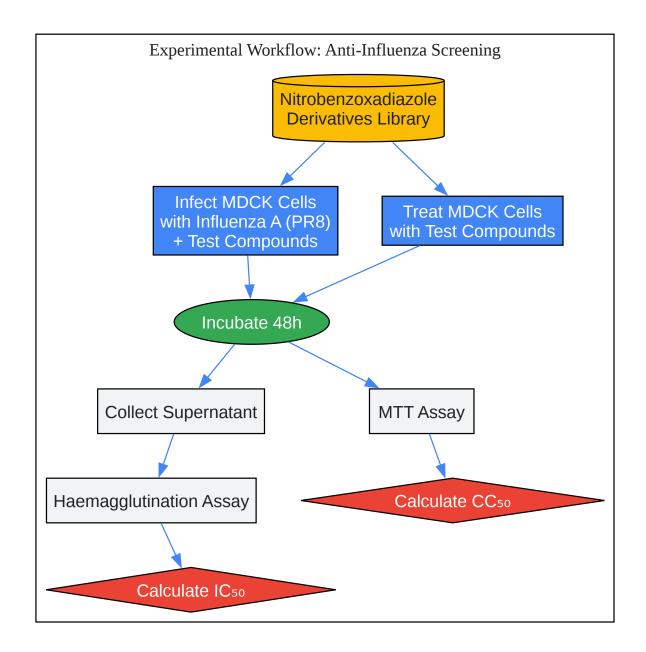
- Cell Culture and Infection: MDCK cells are seeded in 96-well plates and grown to confluence. The cells are then infected with Influenza A (PR8 strain) in the presence of varying concentrations of the test compounds.
- Supernatant Collection: After a 48-hour incubation period, the cell culture supernatants are collected.
- Serial Dilution: The supernatants are serially diluted (2-fold) in V-bottom 96-well plates.
- Addition of Red Blood Cells: A standardized suspension of chicken or turkey red blood cells (e.g., 0.5%) is added to each well.
- Incubation and Reading: The plates are incubated at room temperature for 30-60 minutes.
 The HA titer is determined as the reciprocal of the highest dilution that causes complete haemagglutination (formation of a lattice network).
- IC₅₀ Determination: The IC₅₀ value is calculated as the compound concentration that causes a 50% reduction in the viral HA titer compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

- Cell Treatment: MDCK cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for 48 hours.
- MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- CC₅₀ Calculation: The CC₅₀ is the compound concentration that reduces cell viability by 50% compared to the untreated control.



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Caption: Workflow for antiviral and cytotoxicity screening.

Section 3: Pyrrolo[2,3-d]pyrimidine Derivatives



The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities[9][10]. In one study focusing on acyclic nucleoside analogues, compound 17 was the 4-amino-5-unsubstituted-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine. While this specific compound was inactive, its halogenated derivatives showed antiviral effects, highlighting a critical SAR point[11].

Data Presentation: SAR of 4,5-Disubstituted Pyrrolo[2,3-d]pyrimidines

The antiviral activity of this series was evaluated against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Cytotoxicity was also assessed in L1210 cells.

Compound	R ₄ Substituent	R₅ Substituent	Antiviral Activity vs. HCMV & HSV-1	Cytotoxicity IC₅₀ (μM) in L1210 cells
17	-NH ₂	-H	Inactive	> 100
18	-NH ₂	-Cl	Active	2.3
19	-NH ₂	-Br	Active	0.7
20	-NH ₂	-1	Active	2.8
21	-NH ₂	-CN	Less Cytotoxic	> 30

Data synthesized from studies on pyrrolo[2,3-d]pyrimidine nucleoside analogues.

SAR Insights: The SAR for this series is exceptionally clear. The unsubstituted 4-amino compound (17) is devoid of both antiviral and cytotoxic activity[11]. However, the introduction of a halogen atom (Cl, Br, I) at the C-5 position confers potent antiviral and antiproliferative activity. The 5-bromo derivative (19) was the most cytotoxic compound in the series. This demonstrates that substitution at the 5-position of the 7-deazapurine ring is essential for the biological activity of these particular acyclic nucleoside analogues.

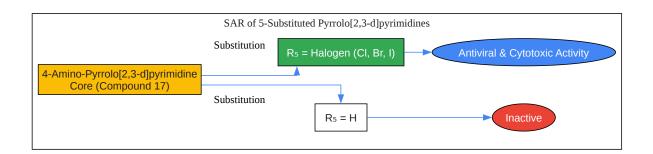
Experimental Protocols

Plaque Reduction Assay for Antiviral Activity



- Cell Seeding: Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts for HCMV, Vero cells for HSV-1) are prepared in 6-well plates.
- Virus Adsorption: The cell culture medium is removed, and cells are infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours to allow for viral adsorption.
- Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing various concentrations of the test compounds.
- Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 5-10 days for HCMV, 2-3 days for HSV-1).
- Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).
- EC₅₀ Calculation: Plaques are counted, and the 50% effective concentration (EC₅₀) is determined as the compound concentration required to reduce the number of plaques by 50% relative to the virus control.

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Caption: SAR dependency on C-5 halogenation.



Section 4: Norovirus Polymerase Inhibitors

In the development of novel non-nucleoside inhibitors of the norovirus RNA-dependent RNA polymerase (RdRp), a series of compounds characterized by a terminal para-substituted phenyl group, a central phenyl ring, an amide-thioamide linker, and a terminal thiophene ring were investigated. Subsequent SAR studies led to modifications of this scaffold, including the replacement of the terminal phenyl with benzoxazole or indole groups and removal of the thioamide linker, resulting in potent inhibitors[12][13]. Although a specific "compound 17" is not highlighted as the lead, this class of compounds is representative of cutting-edge anti-norovirus research.

Data Presentation: SAR of Norovirus Polymerase Inhibitors

Antiviral activity was assessed using a human norovirus (HuNoV) replicon system in human cells (Huh-7) and against infectious murine norovirus (MNV) in murine cells (RAW 264.7).

Compound	Core Modification	EC₅₀ vs. HuNoV (μM)	EC50 vs. MNV (μM)	CC₅₀ (Huh-7 cells, μM)
3	Phenyl, Amide- Thioamide	1.8	0.007	>100
4	Phenyl, Amide- Thioamide	4.8	0.015	>100
28	Benzoxazole, Amide only	0.9	1.1	10.7
New Analogue	Indole, Amide only	Low μM	Low μM	Increased Cytotoxicity

Data synthesized from SAR studies on novel norovirus inhibitors[12][13].

SAR Insights: Initial hits (3 and 4) showed potent activity, especially against MNV, and excellent selectivity[12]. Further optimization focused on replacing the terminal phenyl group and modifying the linker. Replacing the phenyl with an unsubstituted benzoxazole and removing the thioamide component of the linker led to compound 28, which exhibited improved potency



against the human norovirus replicon (EC $_{50}$ = 0.9 μ M)[12][13]. However, this modification also led to a significant increase in cytotoxicity, reducing the selectivity index. This highlights a common challenge in drug development where improvements in potency can be accompanied by off-target effects.

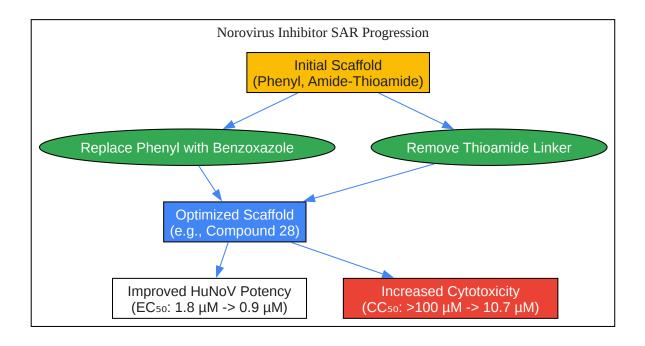
Experimental Protocols

Human Norovirus (HuNoV) Replicon Assay

- Cell Line: A stable human hepatoma cell line (Huh-7) harboring a subgenomic HuNoV replicon (e.g., expressing a luciferase reporter gene) is used.
- Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.
- Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for replicon replication and reporter gene expression.
- Lysis and Reporter Assay: Cells are lysed, and the luciferase substrate is added. The
 resulting luminescence, which is proportional to the level of viral RNA replication, is
 measured using a luminometer.
- EC₅₀ Calculation: The EC₅₀ is calculated as the compound concentration that reduces reporter signal by 50% compared to the untreated control.

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Caption: SAR optimization of norovirus polymerase inhibitors.

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